molecular formula C16H15ClO2 B3286556 4-Cumylphenhyl chloroformate CAS No. 82941-10-4

4-Cumylphenhyl chloroformate

Cat. No.: B3286556
CAS No.: 82941-10-4
M. Wt: 274.74 g/mol
InChI Key: XSIZHTUSUPHZFF-UHFFFAOYSA-N
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Description

4-Cumylphenhyl chloroformate, also known as carbonochloridic acid 4-(1-methyl-1-phenylethyl)phenyl ester, is an organic compound with the molecular formula C16H15ClO2 and a molecular weight of 274.75 g/mol. This compound is a member of the chloroformate family, which are esters of chloroformic acid. It is typically used as a reagent in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cumylphenhyl chloroformate can be synthesized through the reaction of 4-cumylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of phosgene to a solution of 4-cumylphenol in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cumylphenhyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-cumylphenol, hydrogen chloride, and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.

    Alcohols: Reacts with alcohols in the presence of a base to form carbonate esters.

Major Products:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

4-Cumylphenhyl chloroformate is widely used in scientific research due to its reactivity and versatility:

    Chemistry: Used as a reagent for the synthesis of carbamates and carbonate esters.

    Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography-mass spectrometry.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cumylphenhyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, with the carbonyl carbon being the site of nucleophilic attack. This leads to the formation of carbamates or carbonate esters, depending on the nucleophile involved . The hydrolysis of this compound in the presence of water results in the release of hydrogen chloride and carbon dioxide .

Comparison with Similar Compounds

    Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and applications.

    Benzyl Chloroformate:

    Fluorenylmethyloxycarbonyl Chloride:

Uniqueness: 4-Cumylphenhyl chloroformate is unique due to its bulky cumyl group, which can influence the steric and electronic properties of the reactions it undergoes. This can lead to different reactivity and selectivity compared to simpler chloroformates .

Properties

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)19-15(17)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIZHTUSUPHZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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